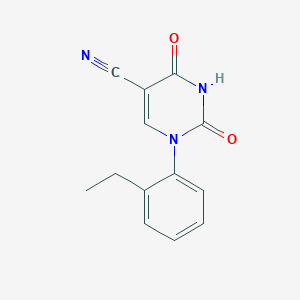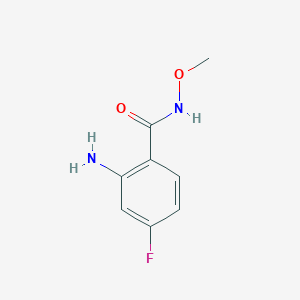
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the Niementowski quinazoline synthesis. This method involves the reaction of anthranilic acids with amides to construct the 4-oxo-3,4-dihydroquinazoline ring . The reaction conditions often require high temperatures and can be lengthy and tedious .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been explored to enhance the efficiency and sustainability of the process . Microwave irradiation provides a unique, effective, and greener source of energy compared to conventional heating, resulting in the rapid formation of desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The conditions for these reactions can vary, but they often involve refluxing and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone structure and exhibit diverse biological activities.
Quinolin-2,4-diones: These compounds are also structurally related and have significant pharmaceutical importance.
Uniqueness
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a variety of chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H5N3O5 |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
6-nitro-4-oxo-3H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-8-5-1-4(12(16)17)2-6(9(14)15)7(5)10-3-11-8/h1-3H,(H,14,15)(H,10,11,13) |
InChI-Schlüssel |
LFBFLVREWCTKLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenyl[4-({4-[(piperidin-4-yl)oxy]phenyl}methyl)piperazin-1-yl]methanone](/img/structure/B8468030.png)


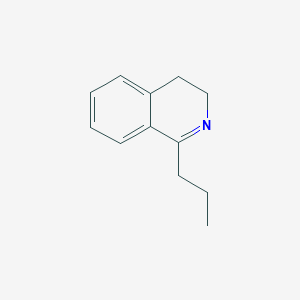



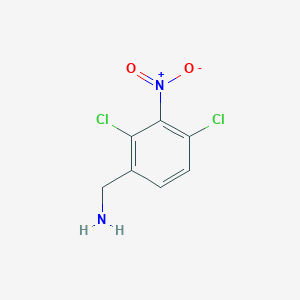

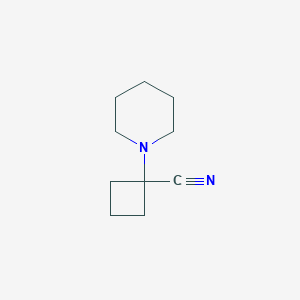
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8468114.png)
![2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate](/img/structure/B8468121.png)
